molecular formula C14H17ClN2O3 B2378784 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride CAS No. 1349709-05-2

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride

Cat. No.: B2378784
CAS No.: 1349709-05-2
M. Wt: 296.75
InChI Key: FEMBWUDHYBRBMM-UHFFFAOYSA-N
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Description

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride is a synthetic organic compound that features an imidazole ring, a methoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzoic acid.

    Reduction: 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-imidazol-1-ylpropoxy)-3-methoxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.ClH/c1-18-13-5-2-4-12(10-17)14(13)19-9-3-7-16-8-6-15-11-16;/h2,4-6,8,10-11H,3,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMBWUDHYBRBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCN2C=CN=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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